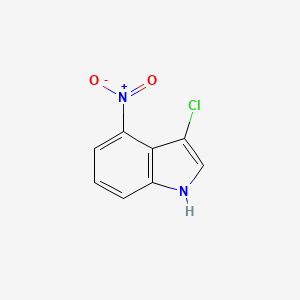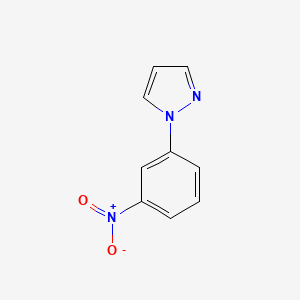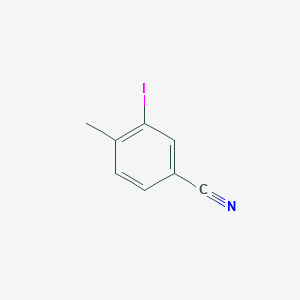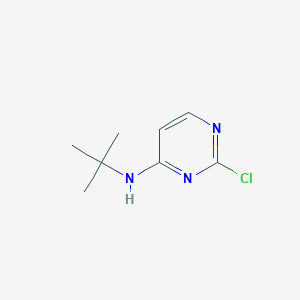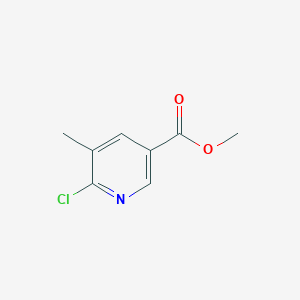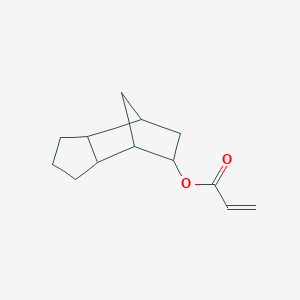
2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester
Übersicht
Beschreibung
“2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester” is a chemical compound with the CAS number 79637-74-4 . It is also known by other identifiers and IUPAC names .
Physical And Chemical Properties Analysis
This compound is a colorless transparent liquid . It has a molecular weight of 206.28100 . The density is 1.09 g/cm3 . It has a boiling point of 279.3ºC at 760 mmHg . The flash point is 112ºC .Wissenschaftliche Forschungsanwendungen
. It’s also known by other names such as Octahydro-4,7-methano indene, Tetrahydrodicyclopentadiene, and Hexahydro-4,7-methanoindan .
-
- This compound can be used as an organic solvent in the manufacturing of chemical products such as inks, coatings, and adhesives .
- The compound’s properties, such as its boiling point of 279.3ºC , make it suitable for these applications.
- The outcomes of using this compound as a solvent can vary depending on the specific application, but generally, it can help to dissolve or dilute other substances without causing a chemical reaction .
-
Crosslinking Agent for Polymers
- It can be used as a crosslinking agent in the rubber and plastic industries .
- In this application, the compound would be mixed with the polymer material. Under certain conditions (such as heat or radiation), it can form covalent bonds between different polymer chains, improving the material’s properties .
- The results can include increased strength, resistance to solvents and heat, and improved dimensional stability .
-
Photosensitive Material Precursor
- This compound can be used as a precursor for photosensitive materials, which are often used in photoresists and photochromic agents .
- In this application, the compound would be chemically modified to form a material that changes its properties in response to light .
- The outcomes can include the creation of patterns on a substrate (in the case of photoresists) or a change in color (in the case of photochromic agents) .
-
- This compound can be used as an organic monomer .
- Monomers are small molecules that can be bonded together to form polymers, which are large, complex molecules with repeating subunits .
- The outcomes of using this compound as a monomer can vary depending on the specific application, but generally, it can help to create polymers with desired properties .
-
- This compound is subject to chemical reporting .
- In this context, the compound would be monitored and reported for its usage, production, and disposal to ensure safety and compliance with regulations .
- The outcomes of this application can include improved safety, regulatory compliance, and environmental protection .
-
Thermochemistry and Ion Energetics Studies
- This compound can be used in thermochemistry and ion energetics studies .
- In these studies, the compound’s properties such as its mass spectrum, ionization energy, and thermochemical data would be analyzed .
- The outcomes can include a better understanding of the compound’s properties and behavior, which can inform its usage in other applications .
Safety And Hazards
According to the European Chemicals Agency (ECHA), this substance may damage fertility or the unborn child, is harmful if swallowed, is harmful to aquatic life with long-lasting effects, and causes skin irritation . It’s also noted that this compound can irritate the eyes and skin, and it’s recommended to avoid direct contact . It’s also advised to ensure operations are conducted in a well-ventilated environment to avoid inhaling its vapors .
Eigenschaften
IUPAC Name |
8-tricyclo[5.2.1.02,6]decanyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h2,8-12H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYXPMNDZDGGTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1CC2CC1C3C2CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99732-63-5 | |
| Record name | 2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99732-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00514773 | |
| Record name | 2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester | |
CAS RN |
7398-56-3 | |
| Record name | 2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclopentanyl Acrylate (stabilized with MEHQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







